H-DL-Ala-OMe.HCl

Chiral synthesis Peptide chemistry Enantiomeric purity

This enantiopure D-alanine methyl ester hydrochloride (CAS 14316-06-4) is the definitive chiral building block for solution-phase peptide synthesis requiring D-Ala residues. Its specific optical rotation of [α]²⁰/D −8.0° (c=1.6, MeOH) and melting point 108–110°C provide unambiguous proof of enantiopurity, directly distinguishing it from the L-enantiomer (CAS 2491-20-5, [α]²⁵/D +7.0°) and the racemic DL-form (CAS 13515-97-4, mp 157–158°C). Using the wrong enantiomer compromises stereochemical integrity; this precise D-form ensures reproducible biological activity. Ideal as a chiral HPLC calibration standard. Procure with confidence for your most demanding asymmetric syntheses.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 14316-06-4
Cat. No. B556076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Ala-OMe.HCl
CAS14316-06-4
Synonyms14316-06-4; D-Alaninemethylesterhydrochloride; MethylD-alaninatehydrochloride; H-D-Ala-OMe.HCl; (R)-methyl2-aminopropanoatehydrochloride; Methyl(2R)-2-aminopropanoatehydrochloride; H-D-Ala-OMe?HCl; PubChem10885; MethylD-alaninateHCl; D-Alaninemethylester,HCl; KSC491O5D; SCHEMBL104802; 414549_ALDRICH; CTK3J1751; BIA0107; IYUKFAFDFHZKPI-AENDTGMFSA-N; MolPort-001-762-458; ACT07214; STR06149; EINECS238-258-3; ANW-20748; CA-319; MFCD00066141; AKOS015845998; (D)-alaninemethylesterhydrochloride
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)[NH3+].[Cl-]
InChIInChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H
InChIKeyIYUKFAFDFHZKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine Methyl Ester Hydrochloride (CAS 14316-06-4): Procurement-Grade Specifications and Core Properties


D-Alanine methyl ester hydrochloride (H-D-Ala-OMe·HCl, CAS 14316-06-4) is a white to off-white crystalline powder with a molecular weight of 139.58 g/mol (C₄H₁₀ClNO₂) [1]. It is a chiral building block widely utilized in solution-phase peptide synthesis, particularly for incorporating D-alanine residues into peptide chains . Its key identifiers include an optical rotation of [α]²⁰/D −8.0° (c = 1.6, methanol) and a melting point of 108–110 °C [1].

H-D-Ala-OMe.HCl: Why Generic Substitution with Racemic or L-Enantiomer Analogs Fails


Substituting H-D-Ala-OMe·HCl with its L-enantiomer (L-Ala-OMe·HCl, CAS 2491-20-5) or the racemic mixture (DL-Ala-OMe·HCl, CAS 13515-97-4) is not scientifically interchangeable in chiral peptide synthesis. The D-configuration imparts distinct stereochemical outcomes and biological activity profiles that are essential for applications requiring enantiopure D-amino acid residues . As documented in authoritative vendor specifications, D-Ala-OMe·HCl exhibits an optical rotation of −8.0° (c = 1.6, methanol) [1], while L-Ala-OMe·HCl displays an optical rotation of +7.0° under identical conditions . The racemic DL-form, with a melting point of 157–158 °C, is distinct from the D-form (108–110 °C) and is used in applications where chirality is not critical, such as polymer gel synthesis .

Quantitative Differentiation of H-D-Ala-OMe.HCl from L- and DL-Analogs: A Comparative Evidence Guide


Optical Rotation: D-Enantiomer vs. L-Enantiomer (Chiral Differentiation)

D-Alanine methyl ester hydrochloride (CAS 14316-06-4) exhibits a specific optical rotation of [α]²⁰/D −8.0° (c = 1.6, methanol) [1], while L-Alanine methyl ester hydrochloride (CAS 2491-20-5) displays [α]²⁵/D +7.0° (c = 1.6, methanol) . This opposite sign of rotation confirms enantiomeric purity and is critical for stereoselective peptide bond formation.

Chiral synthesis Peptide chemistry Enantiomeric purity

Melting Point: D-Enantiomer vs. Racemic Mixture (Physical Property)

The melting point of D-Ala-OMe·HCl is reported as 108–110 °C (lit.) [1], whereas the racemic DL-Ala-OMe·HCl (CAS 13515-97-4) melts at 157–158 °C . This 49–50 °C difference is a direct consequence of the different crystal packing arrangements in enantiopure versus racemic solids.

Crystallinity Purity analysis Solid-state characterization

HPLC Purity Specification: D-Enantiomer vs. Racemic Mixture (Analytical Benchmark)

D-Ala-OMe·HCl is typically supplied with a purity specification of ≥98.0% (BR grade) . The racemic DL-Ala-OMe·HCl is also specified at >98.0% (HPLC) by major vendors [1]. While both forms meet similar purity thresholds, the D-form's enantiomeric purity is confirmed by specific rotation, whereas the DL-form's purity is assessed solely by achiral HPLC, which cannot distinguish enantiomers.

Peptide synthesis Analytical chemistry Quality control

Polymer Gel Thermo-Responsiveness: DL-Form Only (Application-Specific Differentiation)

Methacryloyl-DL-alanine methyl ester (MA-DL-AlaOMe) polymer gels, prepared from DL-Ala-OMe·HCl, exhibit a reversible low-temperature swelling and high-temperature deswelling behavior in water when cycled between 0 and 40 °C [1]. The gel demonstrates a phase transition around 32 °C and a lower critical solution temperature (LCST) near 25 °C [2]. This thermo-responsive behavior is not reported for enantiopure D-Ala-OMe·HCl-derived polymers.

Polymer chemistry Drug delivery Smart materials

Procurement-Driven Application Scenarios for H-D-Ala-OMe.HCl (CAS 14316-06-4)


Synthesis of Enantiopure D-Alanine-Containing Peptides

H-D-Ala-OMe·HCl is the reagent of choice for solution-phase peptide synthesis requiring the incorporation of D-alanine residues. The compound's specific optical rotation of [α]²⁰/D −8.0° (c = 1.6, methanol) [1] ensures enantiomeric purity, which is critical for achieving desired stereochemical outcomes in bioactive peptides. This distinguishes it from L-Ala-OMe·HCl (CAS 2491-20-5, [α]²⁵/D +7.0°) and the racemic DL-Ala-OMe·HCl (CAS 13515-97-4), which cannot be used for chiral peptide synthesis requiring D-amino acids .

Quality Control Verification via Melting Point

The distinct melting point of H-D-Ala-OMe·HCl (108–110 °C) compared to the racemic DL-Ala-OMe·HCl (157–158 °C) provides a straightforward, quantitative method for confirming enantiopurity in incoming batches [1]. This simple analytical check can prevent costly errors in chiral synthesis workflows where inadvertent use of the racemate would compromise stereochemical integrity.

Chiral Resolution Studies and Analytical Reference

As a well-defined enantiopure standard, H-D-Ala-OMe·HCl serves as a reference compound for developing chiral HPLC methods, validating optical rotation measurements, and calibrating chiral detectors. Its stable crystalline form and well-documented physical constants [1] make it an ideal calibration standard for laboratories working with amino acid derivatives.

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